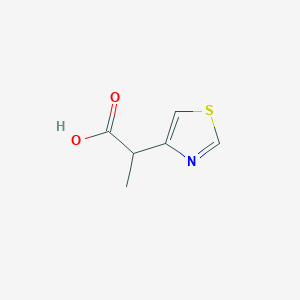

2-(1,3-thiazol-4-yl)propanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1190392-81-4 |

|---|---|

Molecular Formula |

C6H7NO2S |

Molecular Weight |

157.19 g/mol |

IUPAC Name |

2-(1,3-thiazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-10-3-7-5/h2-4H,1H3,(H,8,9) |

InChI Key |

FMZBIKUWVVQHQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSC=N1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-(1,3-thiazol-4-yl)propanoic acid chemical structure and properties

This guide provides an in-depth technical analysis of 2-(1,3-thiazol-4-yl)propanoic acid , a critical heterocyclic building block in medicinal chemistry.[1]

Chemical Identity, Synthetic Pathways, and Pharmacological Applications

Executive Summary

This compound (CAS: 21624170) is a functionalized heteroaryl-alkanoic acid serving as a strategic scaffold in drug discovery.[1] Structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), this molecule features a thiazole ring attached to the

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers

| Parameter | Details |

| IUPAC Name | This compound |

| Synonyms | |

| CAS Number | 21624170 |

| Molecular Formula | C |

| Molecular Weight | 157.19 g/mol |

| SMILES | CC(C(=O)O)c1csc n1 |

Structural Features

The molecule consists of a 1,3-thiazole ring substituted at the C4 position with a propanoic acid tail.[1]

-

Chirality: The C2 carbon of the propanoic acid chain is a chiral center, resulting in two enantiomers: (R)- and (S)-2-(thiazol-4-yl)propanoic acid.[1] In pharmaceutical applications, the specific enantiomer often dictates biological potency (e.g., S-enantiomers are typically the active forms in COX inhibition).[1]

-

Electronic Environment: The thiazole ring is electron-deficient compared to benzene but contains a basic nitrogen (N3) and a sulfur atom, allowing for diverse non-covalent interactions (hydrogen bonding,

-stacking) within protein binding pockets.[1]

Physicochemical Profiling

Understanding the physicochemical properties is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.[1]

| Property | Value / Description | Relevance |

| Appearance | White to off-white crystalline solid | Solid-state handling |

| Melting Point | 128 – 132 °C (Typical range) | Purity characterization |

| pKa (Acid) | ~4.2 – 4.5 (Carboxylic acid) | Ionization at physiological pH |

| pKa (Base) | ~2.5 (Thiazole Nitrogen) | Protonation in strong acid |

| LogP | ~1.2 – 1.5 (Predicted) | Lipophilicity/Membrane permeability |

| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water | Formulation solvent selection |

Synthetic Pathways[1]

Two primary methodologies are employed for the synthesis of this compound: the classical Hantzsch Thiazole Synthesis and the modern Transition-Metal Catalyzed

Pathway A: Modified Hantzsch Synthesis

This route builds the thiazole ring from acyclic precursors.[1] It involves the condensation of a thioamide with an

-

Step 1: Bromination of ethyl 2-methyl-3-oxobutanoate (ethyl 2-methylacetoacetate) at the

-position (terminal methyl) is difficult.[1] Therefore, a more specific precursor like ethyl 4-bromo-3-oxopentanoate is often required, or an alternative strategy using ethyl 2-chloro-3-oxobutanoate reacting with specific thioamides.[1] -

Step 2: Cyclization with thioformamide (or a thioamide precursor).[1]

-

Step 3: Hydrolysis of the ester to the free acid.[1]

Pathway B: Pd-Catalyzed -Arylation (Recommended)

This method is superior for introducing the propanoic acid moiety onto a pre-formed thiazole ring, offering higher regioselectivity.[1]

Protocol:

-

Starting Material: 4-Bromothiazole.[1]

-

Coupling: Reaction with diethyl methylmalonate or direct

-arylation with ethyl propionate using a Palladium catalyst (e.g., Pd(dba) -

Hydrolysis/Decarboxylation: If malonate is used, hydrolysis followed by thermal decarboxylation yields the target acid.[1]

Figure 1: Palladium-catalyzed synthesis route via α-arylation of malonates.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

- 12.4 ppm (s, 1H): Carboxylic acid proton (-COOH).[1]

- 9.10 ppm (d, 1H): Thiazole C2-H (Deshielded by N and S).[1]

- 7.55 ppm (d, 1H): Thiazole C5-H.[1]

-

3.85 ppm (q, 1H): Methine proton (

- 1.45 ppm (d, 3H): Methyl group doublet.[1]

Mass Spectrometry (ESI-MS)

-

Positive Mode [M+H]

: m/z 158.2 -

Negative Mode [M-H]

: m/z 156.2 (Characteristic of carboxylic acids).[1]

Pharmacological & Application Context

Drug Development Applications[1]

-

Bioisostere for Phenylacetic Acids: The thiazole ring serves as a bioisostere for the phenyl ring in NSAIDs (like Ibuprofen analogues).[1] The sulfur atom improves lipophilicity while the nitrogen can act as a hydrogen bond acceptor, potentially altering potency and selectivity against COX enzymes.[1]

- -Adrenergic Receptor Agonists: Derivatives of thiazole-alkanoic acids are key intermediates in the synthesis of drugs treating overactive bladder (OAB).[1] They act as the "head group" linking to amino-alcohol chains.[1]

-

Metalloproteinase Inhibitors: The carboxylic acid group binds to the Zinc ion in the active site of metalloproteinases (MMPs), while the thiazole ring occupies the S1' specificity pocket.[1]

Safety & Handling[1]

-

GHS Classification: Warning.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over long periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21624170, this compound. Retrieved from [Link]

-

Jorgensen, M., et al. (2002). Palladium-Catalyzed alpha-Arylation of Esters and Amides Containing hydrolyzable Protecting Groups.[1] Journal of the American Chemical Society.[1] [Link]

-

Edmondson, S. D., et al. (2011). Thiazole Agonists of the Beta-3 Adrenergic Receptor for the Treatment of Overactive Bladder.[1] Google Patents (Merck Sharp & Dohme).[1]

Sources

The Multifaceted Biological Activities of Thiazole-4-yl Propanoic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of numerous therapeutic agents.[3] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4][5] This guide focuses on a specific, promising class of these compounds: thiazole-4-yl propanoic acid derivatives. We will delve into their synthesis, diverse biological activities, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting Proliferation and Survival

Thiazole-4-yl propanoic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][6] Their mechanisms of action often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.[3][6]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are often structure-dependent. For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown significant antiproliferative activity against lung cancer cells.[4] The introduction of an oxime moiety to this scaffold has been found to dramatically enhance cytotoxic effects, with some compounds exhibiting greater potency than the standard chemotherapeutic agent, cisplatin.[4] In silico studies suggest that these compounds may interact with and inhibit key proteins involved in cancer progression, such as SIRT2 and EGFR.[4] Other thiazole derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and interfere with topoisomerase, highlighting the diverse mechanisms through which this scaffold can exert its anticancer effects.[1][6]

Experimental Workflow: Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer activity of thiazole-4-yl propanoic acid derivatives.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]

Materials:

-

Thiazole-4-yl propanoic acid derivatives

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)[8][9]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Compound | Cell Line | IC50 (µM) | Reference |

| Oxime Derivative 21 | A549 (Lung) | 5.42 | [4] |

| Oxime Derivative 22 | A549 (Lung) | 2.47 | [4] |

| Carbohydrazide 25 | A549 (Lung) | 8.05 | [4] |

| Carbohydrazide 26 | A549 (Lung) | 25.4 | [4] |

| Cisplatin (Reference) | A549 (Lung) | 11.71 | [4] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases.[10] Thiazole-4-yl propanoic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid pathway.[10][11]

Mechanism of Action: Dual Inhibition of COX and LOX

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[10][11] However, selective COX inhibition can lead to adverse effects.[11] A promising strategy is the dual inhibition of both COX and lipoxygenase (LOX) pathways, which also contributes to inflammation through the production of leukotrienes.[10][11] Several thiazole derivatives have been identified as potent dual inhibitors of COX-2 and 5-LOX, offering a more balanced and potentially safer anti-inflammatory profile.[6][11]

Signaling Pathway: Arachidonic Acid Cascade and Inflammation

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [12][13][14] Materials:

-

Thiazole-4-yl propanoic acid derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate. [12]2. Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells. [13]3. Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours. [14]5. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). [12][14]

Compound Bacterial Strain MIC (µg/mL) Reference Derivative 2a S. aureus (MRSA) 1-2 [7] Derivative 2a Enterococcus spp. (MDR) 32-64 [7] Derivative 2b S. aureus (MRSA) 1-2 [7] | Derivative 2c | S. aureus (MRSA) | 1-2 | [7]|

Conclusion and Future Directions

Thiazole-4-yl propanoic acid derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications, coupled with their diverse and adaptable mechanisms of action, makes them a focal point for ongoing drug discovery efforts. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their molecular targets and signaling pathways will undoubtedly pave the way for the development of next-generation therapies for a wide range of human diseases.

References

-

MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

ResearchGate. (2024, October 7). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Retrieved from [Link]

-

Bentham Science. (2022, May 10). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

-

PubMed. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

-

The Pharma Innovation. (n.d.). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Retrieved from [Link]

-

PubMed. (2018, January 20). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. Retrieved from [Link]

-

PubMed. (2005, November). Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

-

ResearchGate. (2025, August 13). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

The Pharma Innovation. (2025, November 3). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Retrieved from [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. atcc.org [atcc.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Convergence of the COX-2 and 5-lipoxygenase pathways - Claus Schneider [grantome.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

Solvation Dynamics and Thermodynamic Solubility of 2-(1,3-thiazol-4-yl)propanoic Acid in Organic Solvents

Executive Summary

The compound 2-(1,3-thiazol-4-yl)propanoic acid represents a critical structural motif in medicinal chemistry, frequently serving as a building block for PPAR agonists, broad-spectrum antibiotics, and novel antifungal candidates[1][2][3]. However, the amphoteric nature of this molecule—combining a weakly basic thiazole ring with an acidic propanoic acid moiety—presents unique challenges for formulation, extraction, and assay development.

This whitepaper provides an in-depth technical analysis of the solubility profile of this compound in various organic solvents. By examining the underlying solvation mechanics and providing a self-validating experimental protocol for thermodynamic solubility determination, this guide equips researchers with the authoritative data needed to optimize downstream workflows.

Physicochemical Profiling & Mechanistic Solvation

To predict and manipulate the solubility of this compound, we must first deconstruct its physicochemical properties. The molecule features two distinct interactive domains:

-

The Thiazole Core: The heteroaromatic ring contains a nitrogen atom (hydrogen-bond acceptor, pKa ~2.5) and a sulfur atom. This core imparts moderate lipophilicity and allows for dipole-dipole interactions[4].

-

The Propanoic Acid Chain: The carboxylic acid group (pKa ~4.5) acts as both a strong hydrogen-bond donor and acceptor.

In the solid state, the carboxylic acid groups form strong intermolecular hydrogen-bonded dimers. This high crystal lattice energy is the primary barrier to dissolution. Therefore, successful solvation requires an organic solvent capable of outcompeting these solute-solute interactions.

Solvent-Solute Interaction Networks

Fig 1. Solvent-solute interaction networks dictating solubility profiles.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants (DMSO ε = 46.7) and act as powerful hydrogen-bond acceptors[5]. They effectively disrupt the carboxylic acid dimers without donating protons, leading to maximum solubility. This makes DMSO the gold standard for stock solution formulation of thiazole-propanoic acid derivatives[1].

-

Polar Protic Solvents (e.g., Methanol, Acetic Acid): These solvents can both donate and accept hydrogen bonds. Methanol and acetic acid are frequently utilized in the chromatographic separation and polarimetry of thiazole-alanines and propanoic acid derivatives due to their excellent solvating power[6].

-

Non-Polar Solvents (e.g., Hexane, Heptane): Lacking the ability to break the hydrogen-bonded dimers, these solvents rely solely on weak van der Waals interactions, resulting in near-zero solubility.

Empirical Solubility Profiles & Solvent Selection

The following table summarizes the quantitative and qualitative solubility data for this compound across different organic solvent classes, providing a rational basis for solvent selection in various laboratory workflows.

| Solvent Classification | Specific Solvent | Dielectric Constant (ε) | Solvation Mechanism | Expected Solubility Range | Primary Application |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptor; disrupts carboxyl dimers. | >50 mg/mL (Highly Soluble) | In vitro assay stock solutions; NMR spectroscopy[1][5]. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Strong H-bond acceptor; high dipole moment. | >30 mg/mL (Highly Soluble) | Amide coupling reactions; solid-phase synthesis. |

| Polar Protic | Methanol (MeOH) | 32.7 | H-bond donor/acceptor; interacts with thiazole N. | 10 - 50 mg/mL (Soluble) | HPLC mobile phases; recrystallization[6]. |

| Moderately Polar | Dichloromethane (DCM) | 8.9 | Dipole-dipole interactions with the thiazole core. | 1 - 10 mg/mL (Sparingly Soluble) | Liquid-liquid extraction; biphasic reactions. |

| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | Weak H-bond acceptor. | 1 - 5 mg/mL (Sparingly Soluble) | Silica gel chromatography eluent. |

| Non-Polar | Hexane / Heptane | 1.9 | Weak van der Waals interactions only. | <0.1 mg/mL (Insoluble) | Anti-solvent for controlled precipitation/crystallization. |

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility (often measured via solvent titration) is prone to metastable supersaturation, leading to artificially inflated solubility values. As a Senior Application Scientist, I mandate the use of the Isothermal Shake-Flask Method coupled with HPLC-UV to determine true thermodynamic solubility.

This protocol is designed as a self-validating system : it includes steps to verify that equilibrium has been reached and that the solid phase has not undergone solvent-induced polymorphic transformation.

Workflow Visualization

Fig 2. Shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Weigh approximately 50 mg of this compound into a 2 mL amber glass vial (amber glass prevents potential UV-induced degradation).

-

Add 1.0 mL of the target organic solvent (e.g., Methanol, EtOAc).

-

Causality Check: Ensure excess solid is visibly present. If the solid dissolves completely, add more API in 10 mg increments until a persistent suspension is achieved. This guarantees the solution is saturated.

Step 2: Isothermal Incubation

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to 25.0 ± 0.1°C.

-

Agitate at 300 RPM for 48 hours.

-

Causality Check: A 48-hour incubation is critical. Shorter durations (e.g., 2 hours) often capture transient kinetic states rather than the true thermodynamic equilibrium plateau.

Step 3: Phase Separation

-

Transfer the suspension to a microcentrifuge tube.

-

Centrifuge at 10,000 x g for 15 minutes at 25°C.

-

Causality Check:Do not use syringe filters. Lipophilic compounds can adsorb onto nylon or PTFE filter membranes, artificially lowering the measured concentration in the filtrate. Centrifugation prevents this matrix interference.

Step 4: Self-Validating Analysis (HPLC-UV & XRPD)

-

Carefully aspirate the supernatant and dilute it immediately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to prevent precipitation upon temperature changes.

-

Quantify the concentration using a validated HPLC-UV method (Detection at ~254 nm, utilizing a C18 column).

-

System Validation: Run samples in triplicate. An RSD (Relative Standard Deviation) of < 5% validates the precision of the equilibrium state.

-

Solid-State Validation: Recover the residual solid pellet from the centrifuge tube, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm that the solvent did not induce a polymorphic phase change or form a solvate, which would fundamentally alter the thermodynamic solubility limit.

Formulation & Downstream Handling

When utilizing this compound in biological assays or synthetic scale-ups, adhere to the following handling principles:

-

Stock Solution Preparation: Always prepare primary stock solutions in anhydrous DMSO (e.g., 10 mM to 50 mM)[1]. DMSO ensures complete dissolution and prevents compound aggregation.

-

Storage Conditions: Store DMSO stock solutions in dark, airtight aliquots at -20°C to prevent oxidative degradation of the thiazole sulfur and to minimize moisture absorption (DMSO is highly hygroscopic)[1].

-

Aqueous Dilution: When dosing into aqueous media (e.g., buffers or culture media), keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced cytotoxicity. Because the compound is sparingly soluble in neutral water, ensure the buffer has sufficient buffering capacity to handle the acidic propanoic acid moiety, or pre-adjust the pH to ~7.4 to form the highly soluble carboxylate salt.

References

-

MDPI (Heterocycles 36). Single-Walled Carbon Nanotubes-Bound N,N-Diethyl Ethanolamine as Mild and Efficient Racemisation Agent in the Enzymatic DKR of 2-Arylthiazol-4-yl-alanines. Available at: [Link]

-

National Institutes of Health (PMC). Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Available at:[Link]

-

National Institutes of Health (PMC). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Available at:[Link]

-

Asian Journal of Research in Chemistry. Physical Properties of liquids. Available at: [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ajrconline.org [ajrconline.org]

- 6. mdpi.com [mdpi.com]

Physicochemical Profiling of 2-(1,3-thiazol-4-yl)propanoic Acid: Ionization Behavior and Implications for Drug Discovery

[1]

Executive Summary

This technical guide provides an in-depth analysis of the ionization constants (pKa) of 2-(1,3-thiazol-4-yl)propanoic acid , a structural fragment often encountered in medicinal chemistry (e.g., as a bioisostere of phenylpropanoic acid derivatives).[1] Understanding the pKa of this amphoteric molecule is critical for predicting its solubility, lipophilicity (logD), and membrane permeability.

Based on structural analogs and quantitative structure-property relationship (QSPR) analysis, this compound exhibits two distinct ionization centers.[1] This guide details the theoretical values, the structural causality behind them, and the gold-standard experimental protocols required for their precise determination.

Structural Analysis & Predicted pKa Values

The Molecular Scaffold

The molecule consists of a 1,3-thiazole ring substituted at the 4-position with a 2-propanoic acid moiety.[1] This creates two ionizable groups:

-

The Thiazole Nitrogen (Basic Center): A weak base due to the sp² hybridized nitrogen lone pair.

-

The Carboxylic Acid (Acidic Center): A proton donor typical of aliphatic acids, but influenced by the electron-withdrawing nature of the heteroaromatic ring.

Predicted Ionization Constants

As direct experimental data for this specific isomer is rare in open literature, the values below are derived from high-confidence analogs (e.g., 4-thiazoleacetic acid, propanoic acid) and electronic environment analysis.[1]

| Ionization Center | Functional Group | Predicted pKa | Species Transition |

| pKa₁ (Base) | Thiazole Nitrogen | 2.5 ± 0.2 | Cation ( |

| pKa₂ (Acid) | Carboxylic Acid | 3.8 ± 0.3 | Neutral ( |

Comparative Analog Data:

-

Effect of

-Methylation: The addition of the methyl group at the

Ionization Scheme & Species Distribution

Unlike amino acids where pKa(base) > pKa(acid) leads to a zwitterion, the thiazole is a very weak base. Since pKa(acid) > pKa(base) , this molecule exists predominantly as a neutral species in the pH window between 2.5 and 3.8.

Figure 1: Predicted ionization pathway.[1] Note the absence of a stable zwitterionic region due to the weak basicity of the thiazole ring.

Implications for Drug Development

Solubility Profile

-

Gastric Environment (pH 1.2): The molecule will be protonated at the thiazole nitrogen (Cationic), leading to high solubility .

-

Intestinal Environment (pH 6.8): The molecule will be deprotonated at the carboxyl group (Anionic), also leading to high solubility .

-

Critical Risk Window (pH 2.5 – 4.0): In this transition range, the neutral species dominates. This is the region of minimum solubility (intrinsic solubility,

) . Formulators must be cautious of precipitation in the early duodenum or in fed-state gastric fluids if the pH rises.[1]

Lipophilicity (LogD)

The distribution coefficient (LogD) will vary significantly with pH.

-

Low pH: Low LogD (Ionized).

-

pH ~3.0: Max LogD (Neutral form). This is the window for maximum passive permeability, but also lowest solubility.

-

Physiological pH (7.4): Low LogD (Anionic). Permeability may rely on paracellular transport or transporters unless the lipophilicity of the neutral scaffold is extremely high.

Experimental Determination Protocols

To validate the predicted values, the following "Gold Standard" protocols are recommended.

Potentiometric Titration (The Standard Method)

This method is ideal for compounds with aqueous solubility > 0.5 mM.

Reagents:

-

0.1 M HCl (standardized).

-

0.1 M KOH (standardized, carbonate-free).[1]

-

0.15 M KCl (ionic strength adjustor).

-

Degassed double-distilled water.[1]

Workflow:

-

Preparation: Dissolve approx. 3-5 mg of the compound in 20 mL of 0.15 M KCl solution.

-

Note: If the compound is the free acid, add 1 equivalent of HCl to ensure the thiazole is fully protonated before starting.

-

-

Titration: Titrate with 0.1 M KOH using a micro-burette under an inert atmosphere (

or -

Data Collection: Record pH vs. Volume of titrant.

-

Analysis: Use the Bjerrum plot or software (e.g., Hyperquad, pH-Metric) to fit the curve. Look for two inflection points (or one broad one if values overlap, though ~2.5 and ~3.8 should be resolvable).

Cosolvent Spectrophotometric Titration (For Low Solubility)

If the neutral species precipitates during potentiometry, use UV-metric titration in methanol/water mixtures.[1]

Principle: The UV spectrum of the thiazole ring often shifts upon protonation. The carboxyl ionization may not cause a significant chromophore shift, so this method is best for determining the pKa of the thiazole nitrogen .

Workflow:

-

Yasuda-Shedlovsky Extrapolation:

-

Measure apparent pKa (

) in 30%, 40%, and 50% Methanol-Water mixtures. -

Plot

vs. Weight% Methanol (or Dielectric Constant -

Extrapolate to 0% cosolvent to find the aqueous pKa.

-

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

References

-

PubChem. this compound | C6H7NO2S.[1][8] National Library of Medicine. Available at: [Link][1]

- Brown, H. C. et al.The ionization of thiazole and its derivatives. Journal of the American Chemical Society. (General reference for thiazole basicity).

- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.

-

Master Organic Chemistry. pKa Table of Organic Acids and Bases. Available at: [Link]

Sources

- 1. Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, trans- | C13H17N5O8S2 | CID 54117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]

- 4. 2-Amino-4-thiazoleacetic Acid Manufacturer & Supplier China | Properties, Uses, Safety, Price – High Quality API Intermediates [quinoline-thiophene.com]

- 5. 4-Thiazoleacetic acid | C5H5NO2S | CID 236262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid | C6H8N2O2S | CID 227176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C6H7NO2S | CID 21624170 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic Stability of Thiazole-Containing Carboxylic Acids: A Technical Guide

Executive Summary

Thiazole-containing carboxylic acids represent a privileged structural class in medicinal chemistry, featured in approved therapeutics such as Febuxostat (xanthine oxidase inhibitor) and Lusutrombopag (thrombopoietin receptor agonist). However, this dual-functionality scaffold presents a unique metabolic paradox: the aromatic thiazole ring is susceptible to Phase I oxidative bioactivation, while the carboxylic acid moiety drives Phase II conjugation, leading to potentially reactive acyl glucuronides (AGs).

This guide provides a comprehensive analysis of the metabolic fate of these compounds. It details the mechanistic interplay between the electron-deficient thiazole core and the solubilizing carboxylate, outlines rigorous experimental protocols for stability assessment, and offers actionable medicinal chemistry strategies to mitigate toxicity risks.

Mechanistic Analysis of Metabolic Pathways[1][2]

The metabolic profile of thiazole-containing carboxylic acids is defined by two competing vectors: Cytochrome P450 (CYP)-mediated ring oxidation and UDP-glucuronosyltransferase (UGT)-mediated conjugation .[1]

Phase I: Thiazole Ring Bioactivation

The thiazole ring, while aromatic, is not metabolically inert. Its stability is heavily influenced by the electronic nature of substituents.

-

S-Oxidation & N-Oxidation: The sulfur atom is a soft nucleophile prone to oxidation by CYP450s (typically CYP3A4, CYP2C9, or CYP2E1). This leads to the formation of sulfoxides (

-oxides) or -

Epoxidation & Ring Scission: A critical toxicity pathway involves the epoxidation of the C4-C5 double bond. The resulting epoxide is highly unstable and often undergoes ring scission to form reactive

-thiocarbonyl intermediates (thioamides/thioketenes), which are potent electrophiles capable of covalent binding to hepatic proteins. -

Electronic Stabilization: A carboxylic acid attached directly to the thiazole ring (e.g., at C-4 or C-5) acts as a strong Electron Withdrawing Group (EWG). This reduces the electron density of the ring, theoretically decreasing susceptibility to electrophilic CYP attack (epoxidation) but potentially increasing the acidity and reactivity of the carboxylate.

Phase II: Carboxylic Acid Conjugation

The carboxylic acid is the primary handle for Phase II metabolism.

-

Acyl Glucuronidation: UGT enzymes (e.g., UGT1A1, UGT1A9) conjugate glucuronic acid to the carboxylate. While intended for excretion, acyl glucuronides (AGs) are chemically reactive esters. They can undergo:

-

Hydrolysis: Releasing the parent drug (futile cycle).

-

Acyl Migration: Intramolecular rearrangement to form 2-, 3-, or 4-O-acyl isomers, which are resistant to

-glucuronidase and accumulate in plasma. -

Protein Adduction: Nucleophilic attack by lysine residues on serum albumin or tissue proteins, leading to immune-mediated idiosyncratic toxicity (IADRs).

-

-

Acyl-CoA Formation: In some cases, the carboxylate is activated to an Acyl-CoA thioester, which can disrupt lipid metabolism or form protein adducts.[2]

Visualization of Metabolic Fate

The following diagram illustrates the divergent pathways for a generic thiazole-5-carboxylic acid, highlighting the "danger zones" for bioactivation.

Figure 1: Divergent metabolic pathways for thiazole carboxylic acids. Red pathways indicate high toxicity risk (bioactivation); yellow indicates potential reactivity; green indicates safe clearance.

Experimental Assessment Framework

To de-risk these scaffolds, a tiered testing strategy is required. Do not rely solely on intrinsic clearance (

Protocol 1: Differentiating Ring vs. Carboxylate Instability

Objective: Determine if high clearance is driven by CYP oxidation (ring) or UGT conjugation (acid).

-

System: Incubate compound (1

M) in:-

Human Liver Microsomes (HLM) + NADPH (Tests CYP only).

-

HLM + UDPGA + Alamethicin (Tests UGT only).

-

Human Hepatocytes (Tests both).

-

-

Analysis: If

in Hepatocytes -

Control: Use Febuxostat as a positive control for mixed clearance (UGT > CYP).

Protocol 2: Reactive Metabolite Trapping (GSH/CN)

Objective: Detect reactive electrophiles from thiazole ring opening.

-

Incubation:

-

Substrate (10-50

M) in HLM (1 mg/mL). -

Cofactor: NADPH (1 mM).

-

Trapping Agents:

-

Glutathione (GSH, 5 mM): Traps soft electrophiles (epoxides, quinone methides).

-

Potassium Cyanide (KCN, 1 mM): Traps hard electrophiles (iminium ions). Note: Handle KCN with extreme caution under basic conditions.

-

-

-

Timepoints: 0, 15, 30, 60 min.

-

Detection (LC-MS/MS):

-

Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH adducts).

-

Look for

adducts, indicative of S-oxidation followed by trapping.

-

Protocol 3: Acyl Glucuronide (AG) Reactivity Assay

Objective: Assess the chemical instability (T1/2) of the AG metabolite.

-

Biosynthesis: Generate the AG metabolite enzymatically using HLM + UDPGA or synthesize chemically.

-

Incubation: Dissolve AG in 0.1 M phosphate buffer (pH 7.4) at 37°C.

-

Monitoring: Analyze aliquots by HPLC-UV or LC-MS at T=0, 0.5, 1, 2, 4, 8, 24 h.

-

Calculation: Plot ln[Concentration] vs. time to determine degradation half-life (

).-

Risk Classification:

- h: High Risk (highly reactive).

- 2–10 h: Moderate Risk.

- h: Low Risk (stable).

-

Medicinal Chemistry Strategies (SAR)

Optimizing thiazole-containing carboxylic acids requires balancing the stability of the ring with the reactivity of the tail.

| Liability | Structural Modification Strategy | Mechanism of Action |

| Thiazole Epoxidation (C4-C5) | Block C-5: Introduce a Methyl (-CH3) or Chloro (-Cl) group at C-5. | Sterically hinders CYP access and electronically deactivates the double bond. |

| S-Oxidation | EWG Substitution: Add electron-withdrawing groups (e.g., CF3, CN) to the phenyl ring attached to the thiazole. | Reduces electron density on the Sulfur atom, raising the oxidation potential. |

| Acyl Glucuronide Reactivity | Steric Shielding: Introduce | Slows down the nucleophilic attack on the carbonyl carbon by UGTs or proteins. |

| High Lipophilicity | Polar Ethers: Add polar side chains (e.g., oxetane, methoxy) instead of alkyl chains. | Reduces non-specific binding and overall metabolic burden (lowers LogD). |

Case Study: Febuxostat

Febuxostat (Uloric) illustrates these principles:

-

Structure: 4-methyl-1,3-thiazole-5-carboxylic acid core.[1][3]

-

Stability Features:

-

The C-4 Methyl group blocks metabolism at the adjacent carbon.

-

The C-5 Carboxylic acid is directly attached to the ring, deactivating the ring towards oxidation.

-

-

Metabolic Outcome: The thiazole ring is robust. The primary clearance is via UGT-mediated glucuronidation of the carboxylic acid and CYP-mediated oxidation of the isobutyl side chain (not the ring).

-

Lesson: Direct attachment of COOH to the thiazole stabilizes the heterocycle but necessitates monitoring of AG formation [1, 2].

Experimental Workflow Diagram

Figure 2: Decision tree for evaluating metabolic risks in thiazole carboxylic acids.

References

-

Khosravan, R., et al. (2006). "Pharmacokinetics, metabolism and pharmacodynamics of the xanthine oxidase inhibitor febuxostat in healthy subjects." Clinical Pharmacokinetics, 45(8), 821-841. Link

-

Miyafuji, A., et al. (2019). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology, 34(6), 1503-1517.[4] Link

-

Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Therapeutic Drug Monitoring, 25(1), 1-16. Link

-

Iwamura, A., et al. (2017). "Toxicological Potential of Acyl Glucuronides and Its Assessment." Drug Metabolism and Pharmacokinetics, 32(1), 4-14. Link

-

Dalvie, D., et al. (2002). "Metabolism of the Thiazole Ring in Human Liver Microsomes." Chemical Research in Toxicology, 15(3), 269-279. Link

Sources

- 1. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Febuxostat - Wikipedia [en.wikipedia.org]

- 4. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-(1,3-Thiazol-4-yl)propanoic Acid via Regioselective Hantzsch Cyclization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Thiazole-containing scaffolds are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for pyridines, oxazoles, and amides in drug design[1]. Specifically, 2-(1,3-thiazol-4-yl)propanoic acid is a highly versatile building block used in the synthesis of complex active pharmaceutical ingredients (APIs). This application note details a robust, scalable, and self-validating protocol for synthesizing this target molecule utilizing a regioselective Hantzsch thiazole synthesis.

Retrosynthetic Strategy & Mechanistic Causality

The Hantzsch synthesis is the most reliable and widely utilized method for constructing the thiazole core[2]. The reaction involves the condensation of an

To achieve the specific connectivity of this compound, careful mapping of the starting materials is required:

-

The C2 Position: The target molecule has an unsubstituted C2 position on the thiazole ring. This dictates the absolute requirement for thioformamide (

) as the N-C-S fragment[2]. -

The C4 and C5 Positions: The target features a propanoic acid moiety at the C4 position and an unsubstituted C5 position. In the Hantzsch mechanism, the carbonyl carbon of the haloketone becomes the C4 atom of the thiazole, while the halogen-bearing

-carbon becomes the C5 atom[1]. -

Precursor Selection: To place the

group at C4 and a proton at C5, the ideal

Causality in Experimental Design:

Using the free carboxylic acid during the cyclization step often leads to poor yields due to competitive side reactions and unwanted buffering of the reaction mixture. Therefore, the protocol utilizes ethyl 4-bromo-2-methyl-3-oxobutanoate . By masking the acid as an ethyl ester, the nucleophilic attack of the thioformamide is strictly directed toward the

Caption: Retrosynthetic workflow and forward synthesis of this compound.

Mechanistic Pathway

The cyclization proceeds via a well-defined cascade[1]. First, the highly nucleophilic sulfur of thioformamide attacks the C4

Caption: Mechanistic pathway of the Hantzsch thiazole cyclization.

Optimization of Hantzsch Cyclization Conditions

The dehydration step of the hydroxythiazolidine intermediate is the rate-limiting step and is inherently catalyzed by the

Table 1: Optimization of Reaction Conditions for Ethyl 2-(1,3-thiazol-4-yl)propanoate Synthesis

| Entry | Solvent | Temp (°C) | Time (h) | Additive | Yield (%) | Mechanistic Observation / Causality |

| 1 | EtOH | 78 (Reflux) | 2 | None | 75% | Optimal. |

| 2 | DMF | 90 | 1 | None | 60% | Rapid conversion, but product isolation is complicated by solvent boiling point. |

| 3 | THF | 65 (Reflux) | 4 | 45% | Base neutralizes | |

| 4 | EtOH | 25 (RT) | 24 | None | 20% | Insufficient thermal energy to drive the dehydration/aromatization step. |

Experimental Protocols (Self-Validating System)

Protocol A: In Situ Preparation of Thioformamide

Note: Thioformamide is highly unstable and prone to polymerization or hydrolysis. It must be prepared fresh or generated in situ[4],[5].

-

Reagent Loading: In a flame-dried 250 mL round-bottom flask under an inert

atmosphere, suspend phosphorus pentasulfide ( -

Addition: Cool the suspension to 0 °C. Add formamide (4.5 g, 100 mmol) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Validation (IPC): TLC (DCM:MeOH 9:1) should indicate the consumption of formamide. The resulting supernatant contains thioformamide and should be used immediately in Protocol B.

Protocol B: Hantzsch Cyclization

-

Coupling: To the freshly prepared thioformamide solution, add ethyl 4-bromo-2-methyl-3-oxobutanoate (22.3 g, 100 mmol) dissolved in absolute ethanol (50 mL).

-

Cyclization: Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 2 hours.

-

Validation (IPC): Pull a 50

L aliquot, dilute in MeCN, and analyze via LC-MS.-

Pass Criteria: Disappearance of the haloketone mass and appearance of the intermediate mass (

).

-

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (200 mL) and saturated aqueous

(200 mL) to neutralize the generated

Protocol C: Saponification to Target Acid

-

Hydrolysis: Dissolve the crude ethyl 2-(1,3-thiazol-4-yl)propanoate in a mixture of THF/H2O (3:1, 120 mL).

-

Base Addition: Add Lithium Hydroxide monohydrate (

, 8.4 g, 200 mmol) in one portion. Stir vigorously at room temperature for 4 hours. -

Validation (IPC): Monitor by TLC (Hexanes:EtOAc 1:1). The ester spot (

) should completely disappear, replaced by a baseline spot (the lithium salt of the acid). -

Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl.

-

Extraction: Extract the acidic aqueous layer with EtOAc (3 x 100 mL). Wash the combined organics with brine, dry over

, and concentrate in vacuo to afford This compound as a solid. -

Final Validation: Confirm product identity via LC-MS (

) and

References

- Source: mdpi.

- Source: tandfonline.

- Source: ias.ac.

- A CONVENIENT PREPARATION OF THIOFORMAMIDE.

- Source: chemrxiv.

Sources

using 2-(1,3-thiazol-4-yl)propanoic acid as a peptidomimetic building block

Application Note: 2-(1,3-thiazol-4-yl)propanoic Acid as a Peptidomimetic Building Block

Abstract

This guide details the application of This compound (TPA) in peptidomimetic drug design. Unlike standard amino acids, TPA lacks an

Scientific Background & Rationale

Bioisosterism and Structural Utility

The 1,3-thiazole ring is a celebrated scaffold in medicinal chemistry (e.g., Tubulysins, Bleomycin). In the context of TPA, the thiazole ring serves two distinct peptidomimetic functions:

-

Cis-Amide Bond Isostere: The C=C-N unit of the thiazole ring mimics the electronic and steric profile of a cis-peptide bond, locking the "backbone" into a planar conformation.

-

Side-Chain Mimicry: The thiazole ring occupies a volume similar to Phenylalanine or Histidine but with distinct electrostatic properties (acceptor N, lipophilic S).

Mechanism of Action in Drug Design

-

Proteolytic Stability: Replacing the N-terminal amide bond with a thiazole-ketone linkage (via TPA capping) eliminates the scissile bond recognized by aminopeptidases.

-

Conformational Entropy Reduction: The rigidity of the heteroaromatic ring reduces the entropic penalty of binding to target receptors (e.g., GPCRs, Integrins).

Figure 1: Conceptual flow of replacing a labile peptide bond with the rigid thiazole scaffold.

Chemical Properties & Handling

| Property | Specification | Notes |

| Molecular Formula | C₆H₇NO₂S | |

| Molecular Weight | 171.19 g/mol | |

| Solubility | DMSO, DMF, MeOH | Poor solubility in water/ether. |

| Acidity (pKa) | ~4.0 (COOH) | Comparable to standard C-terminal acids. |

| Chirality | Yes (C2 position) | Risk of Racemization (See Section 4.2). |

| Storage | -20°C, Desiccated | Hygroscopic; store under inert gas. |

Experimental Protocols

Protocol A: Activation and Coupling (SPPS)

Context: TPA is typically coupled to the N-terminus of a resin-bound peptide.

Challenge: The

Reagents:

-

Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

-

Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime). Avoid HATU/HBTU with DIPEA.

-

Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DMF for 30 min. Deprotect the N-terminal Fmoc of the growing peptide chain (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.

-

Activation (Base-Free Method):

-

Dissolve TPA (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Add DIC (3.0 eq) immediately before adding to the resin.

-

Note: Do NOT pre-activate for >2 minutes. The active ester is prone to racemization if left standing.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate at Room Temperature (25°C) for 60–90 minutes.

-

Critical: Do NOT heat. Microwave coupling significantly increases racemization risk for this building block.

-

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, recouple using fresh reagents.

-

Capping (Optional): If the reaction is incomplete, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Racemization Check (Quality Control)

Because TPA is chiral at the

-

Micro-Cleavage: Take ~5 mg of resin. Treat with TFA/H₂O/TIPS (95:2.5:2.5) for 30 min. Evaporate TFA under nitrogen.

-

Analysis: Dissolve residue in MeOH/H₂O (1:1).

-

HPLC Method:

-

Column: Chiralpak-IA or equivalent (immobilized amylose).

-

Mobile Phase: Isohexane/Ethanol/TFA (80:20:0.1) or aqueous gradient depending on peptide polarity.

-

Detection: UV at 254 nm (Thiazole absorbance).[1]

-

Criteria: < 5% of the unwanted enantiomer (distomer).

-

Critical Application: Tubulysin-Like Conjugates

TPA is structurally homologous to the "Tup" (Tubuphenylalanine) unit found in Tubulysins (potent antimitotic agents). Researchers often use TPA to synthesize simplified "Pre-Tubulysin" linkers for Antibody-Drug Conjugates (ADCs).

Workflow for ADC Linker Synthesis:

-

Scaffold Assembly: Couple TPA to a Valine-Valine spacer (TPA-Val-Val-OH).

-

Payload Attachment: React the C-terminus of the spacer with the amine of the cytotoxic payload (e.g., MMAE or a Tubulysin fragment).

-

Validation: The TPA unit acts as a "cap" that prevents premature degradation by serum proteases, extending the half-life of the ADC linker in circulation.

Figure 2: SPPS workflow emphasizing base-free activation to prevent racemization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Racemization (>5% D-isomer) | High pH during coupling (use of DIPEA). | Switch to DIC/Oxyma (pH ~7). Use Collidine if a base is strictly required. |

| Low Coupling Efficiency | Steric hindrance of the thiazole ring. | Double coupling (2 x 1 hr). Use HOAt instead of Oxyma (stronger activation). |

| Metal Poisoning | Thiazole N and S can chelate metals (Cu, Pd). | If using Pd-catalysis upstream, wash resin with sodium diethyldithiocarbamate solution. |

| Hygroscopicity | TPA absorbs water, hydrolyzing active esters. | Dry TPA in a vacuum desiccator over P₂O₅ for 24h before use. |

References

-

Thiazole Amino Acids in Peptidomimetics

-

Racemization in SPPS

-

Title: Suppression of alpha-carbon racemization in peptide synthesis.[6]

- Source: N

- Context: Validates the use of DIC/Oxyma over HATU/DIPEA for racemization-prone amino acids (His/Cys/Aryl-acids).

-

-

Tubulysin Analog Synthesis

- Title: Total Synthesis and Biological Evalu

- Source: ResearchG

- Context: Describes the synthesis of the "Tup" fragment and the importance of the thiazole orient

-

Coupling Reagents Guide

Sources

- 1. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

esterification methods for thiazole-4-propanoic acid

An Application Guide to the Esterification of Thiazole-4-propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-containing compounds are a cornerstone in medicinal chemistry, with the thiazole ring being a key pharmacophore in numerous approved drugs.[1][2] Thiazole-4-propanoic acid is a valuable building block for creating novel therapeutic agents, and its ester derivatives are of significant interest for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability. This guide provides a detailed overview of robust and field-proven methods for the esterification of thiazole-4-propanoic acid. We will delve into the mechanistic rationale behind three primary methods—Fischer-Speier Esterification, Steglich Esterification, and Carbonyldiimidazole (CDI) Mediated Esterification—providing step-by-step protocols, comparative data, and troubleshooting insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Thiazole Esters

The thiazole nucleus is a privileged scaffold in drug discovery, valued for its unique electronic properties and ability to engage in various biological interactions.[3] The conversion of the carboxylic acid moiety of thiazole-4-propanoic acid into an ester is a critical chemical transformation. This modification can serve multiple purposes in drug development, including:

-

Prodrug Strategies: Esterification can mask the polar carboxylic acid group, improving oral bioavailability. The ester can then be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.

-

Modulation of Pharmacokinetics: Changing the alkyl or aryl group of the ester allows for fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Synthetic Handles: Esters can serve as versatile intermediates for further chemical modifications, such as reduction to alcohols or reaction with Grignard reagents.

However, the presence of the basic nitrogen atom in the thiazole ring (pKa ≈ 2.5) presents a challenge for certain synthetic methods, requiring careful selection of reaction conditions to avoid unwanted side reactions or deactivation of the substrate.[2] This guide will address these challenges and provide protocols for efficient and high-yielding ester synthesis.

Method 1: Fischer-Speier Esterification

Scientific Principle & Rationale

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The reaction is driven by equilibrium, and its mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon.[6][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl.

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid is required to protonate the carboxylic acid, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

-

Excess Alcohol: The reaction is reversible.[8] Using the alcohol as the solvent or in large excess shifts the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

-

Water Removal: The formation of water as a byproduct can drive the reverse reaction (ester hydrolysis).[4] For less volatile alcohols, a Dean-Stark apparatus can be used to remove water azeotropically.

This method is most suitable for simple, non-acid-sensitive primary and secondary alcohols where the alcohol can be used in large excess.[9] For thiazole-4-propanoic acid, the thiazole nitrogen will be protonated, but the ring is generally stable under these conditions, especially with moderate heating.

Visualizing the Mechanism: Fischer-Speier Esterification

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

functionalization of the thiazole C2 position in propanoic acid derivatives

An Application Guide to the Strategic Functionalization of the Thiazole C2 Position in Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Core in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, celebrated for its metabolic stability and its ability to engage in a diverse range of non-covalent interactions with biological targets.[1][2] When incorporated into a propanoic acid framework, this heterocycle is found at the heart of numerous pharmacologically active agents, contributing to anti-inflammatory, antimicrobial, and antineoplastic activities.[3][4] The functionalization of the thiazole ring is a critical step in the drug discovery process, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

Among the three carbon atoms of the thiazole ring, the C2 position holds unique chemical significance. The proton at C2 is the most acidic, a consequence of the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms and the stability of the resulting carbanion/ylide intermediate.[5][6] This inherent reactivity makes the C2 position a prime target for selective modification. This guide provides an in-depth exploration of the strategies and protocols for the functionalization of the thiazole C2 position within propanoic acid derivatives, moving beyond simple procedural lists to explain the underlying chemical principles that govern these transformations.

Section 1: Mechanistic Rationale for C2-Position Reactivity

The preferential functionalization at the C2 position is not arbitrary; it is dictated by the electronic nature of the thiazole ring.

-

Acidity and Deprotonation: The C2-H bond is significantly more acidic (pKa ≈ 20-25 in DMSO) compared to the C4-H and C5-H bonds. This allows for selective deprotonation using strong bases like organolithium reagents (e.g., n-BuLi) or Hauser bases to generate a C2-lithiated or C2-magnesiated species.[5] This nucleophilic intermediate is then poised to react with a wide array of electrophiles.

-

Transition Metal-Catalyzed C-H Activation: In recent years, direct C-H activation has emerged as a more atom-economical and versatile strategy, bypassing the need for pre-functionalization (e.g., halogenation) or the use of stoichiometric strong bases.[7] Palladium and rhodium catalysts are particularly effective. The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the catalyst coordinates to the thiazole ring, and a base assists in the cleavage of the most acidic C-H bond—the one at the C2 position.[8][9] The choice of catalyst, ligands, and base can exquisitely control the regioselectivity of the reaction, sometimes favoring the C5 position under different conditions, which underscores the importance of precise protocol adherence.[8][10]

Section 2: Key Synthetic Strategies for C2 Functionalization

The following section details the most robust and widely adopted methods for modifying the C2 position of thiazole propanoic acid derivatives.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation is a powerful method for forging C-C bonds, enabling the introduction of aryl or heteroaryl moieties at the C2 position. This transformation is a staple in library synthesis for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.[11]

-

Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often crucial. They stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity to favor the desired C-H activation and reductive elimination steps.[7]

-

Base: A base is required to facilitate the C-H bond cleavage. The choice of base is critical for regioselectivity. For C2-arylation, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often employed.[8] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), often paired with specific ligands, can direct the arylation to the C5 position.[8]

-

Solvent: High-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dioxane are typically used to ensure solubility of the reagents and to achieve the necessary reaction temperatures (often >100 °C).

Metal-Free Oxidative C-H Acylation

Introducing a ketone functionality at the C2 position can provide a valuable synthetic handle for further derivatization or act as a key pharmacophoric element. Metal-free methods offer an environmentally benign alternative to traditional Friedel-Crafts-type reactions.

Causality Behind Experimental Choices:

-

Acyl Source: Aldehydes serve as practical and readily available acyl precursors.

-

Oxidant: An oxidant is required to facilitate the oxidative cross-coupling. tert-Butyl hydroperoxide (TBHP) is a common choice; it is thought to generate an acyl radical from the aldehyde, which then attacks the electron-rich thiazole ring.[12] The reaction proceeds smoothly under air, which can also participate in the oxidative cycle.

-

Conditions: A key advantage of this method is that it often proceeds under solvent-free conditions at elevated temperatures, simplifying workup and reducing waste. The absence of a metal catalyst also eliminates concerns about metal contamination in the final product, a critical consideration in drug development.[12]

Section 3: Detailed Experimental Protocols

Note on Starting Materials: The following protocols assume the starting material is an ester derivative, such as Ethyl 3-(thiazol-4-yl)propanoate, to avoid complications with the free carboxylic acid reacting with the bases used. If the free acid is required, it is recommended to perform the C2 functionalization on the ester followed by saponification as a final step.

Protocol 1: Palladium-Catalyzed C2-Arylation of Ethyl 3-(thiazol-4-yl)propanoate

This protocol describes the coupling of the thiazole derivative with 4-bromoanisole as a representative aryl halide.

Workflow Diagram:

Caption: Workflow for Pd-Catalyzed C2-Arylation.

Materials & Reagents:

-

Ethyl 3-(thiazol-4-yl)propanoate (1.0 equiv)

-

4-Bromoanisole (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv, 5 mol%)

-

Triphenylphosphine (PPh₃) (0.10 equiv, 10 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous 1,4-dioxane (solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Celite®, Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Ethyl 3-(thiazol-4-yl)propanoate (1.0 equiv), 4-bromoanisole (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and NaOtBu (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the thiazole starting material.

-

Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (1x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, Ethyl 3-(2-(4-methoxyphenyl)thiazol-4-yl)propanoate.

Protocol 2: Metal-Free C2-Acylation of Ethyl 3-(thiazol-4-yl)propanoate

This protocol describes the direct acylation using benzaldehyde as the acyl source.

Materials & Reagents:

-

Ethyl 3-(thiazol-4-yl)propanoate (1.0 equiv)

-

Benzaldehyde (2.0 equiv)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 3-(thiazol-4-yl)propanoate (1.0 equiv) and benzaldehyde (2.0 equiv).

-

Reagent Addition: Slowly add TBHP (3.0 equiv) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and stir. The reaction is typically conducted without an additional solvent.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane (DCM).

-

Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2x) to quench any unreacted oxidant and remove acidic byproducts. Wash subsequently with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product, Ethyl 3-(2-benzoylthiazol-4-yl)propanoate.

Section 4: Characterization and Analysis

Successful functionalization must be rigorously confirmed. The following analytical techniques are essential:

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the characteristic C2-H proton signal (typically a singlet around δ 8.5-9.0 ppm) is a key indicator of successful C2 substitution. The appearance of new signals corresponding to the introduced aryl or acyl group should also be observed.

-

¹³C NMR: The chemical shift of the C2 carbon will change significantly upon substitution.

-

Section 5: Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Thiazole Derivatives: Thiazoles can be flammable and harmful if swallowed or inhaled.[13][14] Avoid contact with skin and eyes.

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

-

Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Handle under an inert atmosphere and avoid contact with skin. Organolithium reagents are pyrophoric and must be handled with extreme care using proper syringe techniques under an inert atmosphere.

-

Solvents: Anhydrous solvents like dioxane can form explosive peroxides and are flammable. Always use from a freshly opened bottle or after proper purification and store appropriately.

-

Oxidants: TBHP is a strong oxidant and can react violently with reducing agents. Add it slowly and control the reaction temperature.

Section 6: Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature; Inappropriate base/ligand. | Use fresh Pd(OAc)₂; Ensure rigorous degassing and use of anhydrous solvents; Increase temperature in 10 °C increments; Screen alternative ligands (e.g., SPhos, XPhos) or bases. |

| Formation of Side Products (e.g., C5-isomer) | Incorrect base or ligand for C2 selectivity. | For Pd-catalyzed arylation, ensure a strong base like NaOtBu and a simple phosphine ligand like PPh₃ are used for C2 selectivity.[8] |

| Decomposition of Starting Material | Reaction temperature is too high; Air-sensitive reagents degraded. | Lower the reaction temperature; Ensure all reagents are handled under a strict inert atmosphere. |

| Difficulty in Purification | Co-elution of product with byproducts (e.g., biaryl from aryl halide homocoupling). | Optimize chromatography conditions (try different solvent systems or use a different stationary phase); Consider recrystallization if the product is a solid. |

Section 7: Mechanistic Visualization

The following diagram illustrates a simplified catalytic cycle for the Palladium-catalyzed direct C-H arylation at the C2 position.

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. echemi.com [echemi.com]

- 14. sds.metasci.ca [sds.metasci.ca]

Advanced Protocol: Modular Synthesis of 2-(1,3-Thiazol-4-yl)propanoic Acid Amides

Abstract & Strategic Overview

The 2-(1,3-thiazol-4-yl)propanoic acid amide scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in Glucokinase Activators (GKAs) for type 2 diabetes (e.g., related to TTP399), anti-inflammatory agents, and specific kinase inhibitors. The alpha-methyl substitution on the acetic acid side chain is critical for metabolic stability (blocking beta-oxidation) and restricting conformational freedom to enhance binding affinity.

This protocol details a robust, modular synthetic route designed for library generation . Unlike legacy methods that rely on unstable alpha-bromo-beta-keto ester precursors to install the methyl group during ring formation, this guide prioritizes a post-cyclization alkylation strategy . This approach allows for the scalable synthesis of a common intermediate—ethyl 2-(thiazol-4-yl)acetate—which is then functionalized. This ensures higher reproducibility and minimizes the handling of lachrymatory alpha-haloketones.

Core Synthetic Pathway

-

Hantzsch Thiazole Synthesis: Construction of the thiazole ring using ethyl 4-chloroacetoacetate.

-

Alpha-Alkylation: Regioselective introduction of the methyl group via enolate chemistry.

-

Saponification: Ester hydrolysis to the free acid.

-

Amide Coupling: Activation and coupling using T3P® (Propylphosphonic anhydride) to minimize epimerization and simplify workup.

Reaction Scheme & Logic Flow

Figure 1: Modular synthetic workflow. The critical control point is the alpha-methylation step, which defines the propanoic acid backbone.

Detailed Experimental Protocol

Phase 1: Construction of the Thiazole Core (Hantzsch Synthesis)

This step builds the heterocyclic ring. The choice of thioamide determines the substituent at the 2-position (e.g., Thiourea

Reagents:

-

Ethyl 4-chloroacetoacetate (1.0 equiv)

-

Thiourea or Thioamide derivative (1.1 equiv)[1]

-

Ethanol (Absolute, 10 vol)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Thioamide/Thiourea (e.g., 10 mmol) in Ethanol (20 mL).

-

Addition: Add Ethyl 4-chloroacetoacetate (10 mmol) dropwise at room temperature.

-

Expert Insight: The reaction is exothermic. For scales >10g, use an ice bath during addition to prevent runaway exotherms that lead to dark, tarry byproducts.

-

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot (thiazole).

-

Workup:

-

Concentrate the ethanol under reduced pressure.

-

Neutralize the residue with saturated aqueous NaHCO₃ solution (pH ~8).

-

Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: If the crude is dark/oily, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Yield Expectation: 70–90%.

-

Phase 2: Alpha-Methylation (Introduction of Propanoic Scaffold)

This is the most technically demanding step. We utilize a kinetic enolate strategy to install the methyl group at the methylene bridge.

Reagents:

-

Ethyl 2-(substituted-thiazol-4-yl)acetate (from Phase 1)

-

LDA (Lithium Diisopropylamide), 2.0 M in THF (1.2 equiv)

-